![molecular formula C22H21F2N3O3 B2576254 N-(2,5-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946216-43-9](/img/structure/B2576254.png)
N-(2,5-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DFP-10825, is a novel small molecule compound with potential therapeutic applications. It is a pyridazinone derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as pyridazinone derivatives, has been a focus in chemical research. These compounds have shown potential antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Lipoxygenase Inhibitors : Certain butanamide derivatives have been synthesized and evaluated as lipoxygenase inhibitors, indicating their potential in biological activities (Aziz‐ur‐Rehman et al., 2016).
Anticancer and Antileishmanial Activities : Specific amide-based carboxylic acids have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, antileishmanial, and urease inhibition. These compounds have shown promising results, particularly against lung carcinoma (Sirajuddin et al., 2015).
Antinociceptive Activity : Research on pyridazinone derivatives has revealed their antinociceptive properties, suggesting potential applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Chemical and Biochemical Studies
Herbicide Activation by Light : Studies on the activation of herbicides like oxyfluorfen by light, and the role of compounds like norflurazon in this process, have been conducted. This research is crucial for understanding the biochemical pathways involved in herbicide activity (Devlin, Karczmarczyk, & Zbieć, 1983).
Synthesis of Antimicrobial Compounds : The synthesis and evaluation of various arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial properties have been explored. Such research contributes significantly to the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Myocardial Perfusion Imaging with PET : The synthesis and evaluation of pyridaben analogues for myocardial perfusion imaging with PET technology have been a focus area, indicating the role of such compounds in advanced medical imaging (Mou et al., 2012).
Anticonvulsant Activity : The synthesis of hybrid compounds derived from butanamides and their evaluation for anticonvulsant activity has been researched. This highlights the potential of these compounds in treating epilepsy and related disorders (Kamiński et al., 2015).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-2-30-17-8-5-15(6-9-17)19-11-12-22(29)27(26-19)13-3-4-21(28)25-20-14-16(23)7-10-18(20)24/h5-12,14H,2-4,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOYDUVLVDKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.